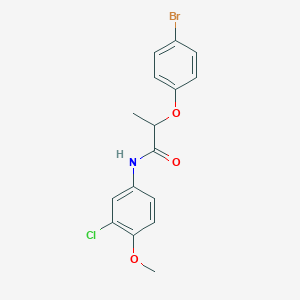![molecular formula C21H17NO6S B4110904 1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B4110904.png)
1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate
Vue d'ensemble
Description
1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate is a chemical compound that belongs to the family of benzoates. It is commonly used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of 1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate involves the formation of a covalent bond between the compound and the target protein or enzyme. The covalent bond formation results in a change in the fluorescence properties of the compound, which can be detected and measured. The specificity of the compound for certain proteins and enzymes is due to the unique chemical structure of the target molecule.
Biochemical and Physiological Effects:
1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is non-toxic and does not interfere with normal cellular processes. However, caution should be taken when using the compound in experiments involving live cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate in lab experiments include its high selectivity and sensitivity for specific proteins and enzymes, its non-toxic nature, and its ability to be used in a variety of experimental settings. The limitations of the compound include its relatively high cost, the need for specialized equipment for detection, and the potential for interference with other fluorescent probes.
Orientations Futures
For the use of the compound include the development of new applications and the optimization of the synthesis method for increased yield and purity.
Applications De Recherche Scientifique
1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate is widely used in scientific research as a fluorescent probe for the detection of proteins and enzymes. It is also used as a labeling reagent in mass spectrometry-based proteomics. The compound has been shown to have high selectivity and sensitivity for the detection of specific proteins and enzymes, making it a valuable tool in biological research.
Propriétés
IUPAC Name |
1-phenylethyl 2-(4-nitrophenyl)sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6S/c1-15(16-7-3-2-4-8-16)28-21(23)19-9-5-6-10-20(19)29(26,27)18-13-11-17(12-14-18)22(24)25/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIYHXXUZPUWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4110850.png)
![4-(4-benzoyl-1-piperazinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4110855.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110860.png)
![N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4110866.png)
![2,4-dichloro-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4110875.png)

![4-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4110880.png)


![2-(4-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4110902.png)
![3-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B4110910.png)
![4-{[(3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4110916.png)